2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide
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Overview
Description
2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide is an organic compound with the molecular formula C10H10BrClFNO and a molecular weight of 294.55. This compound is used primarily in research settings and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide typically involves the reaction of 2-chloro-4-fluorobenzylamine with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide can be compared with similar compounds such as:
2-Bromo-N-(4-fluorobenzyl)propanamide: This compound has a similar structure but lacks the chlorine atom, which may affect its reactivity and applications.
2-Bromo-4-chloro-1-fluorobenzene: This compound is structurally related but lacks the amide group, making it less versatile in certain chemical reactions.
2-Bromo-1-fluoro-4-nitrobenzene:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-N-[(2-chloro-4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-8(13)4-9(7)12/h2-4,6H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYTQDZOKBTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=C(C=C1)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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